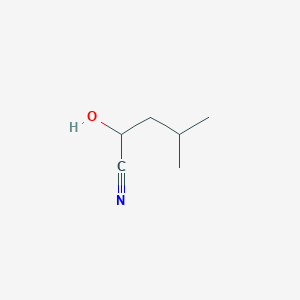

2-Hydroxy-4-methylpentanenitrile

Description

Reactions Involving the Nitrile Functional Group

The nitrile group in 2-Hydroxy-4-methylpentanenitrile is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, reduction, and cyclization reactions.

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alpha-hydroxy carboxylic acid, 2-hydroxy-4-methylpentanoic acid, or the alpha-hydroxy amide, 2-hydroxy-4-methylpentanamide. sioc-journal.cn

The reaction proceeds through the protonation of the nitrile nitrogen under acidic conditions, making the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis lead to the carboxylic acid. Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated to form the amide, which can be further hydrolyzed to the carboxylic acid. The steric hindrance around the nitrile group can influence the rate of hydrolysis.

Table 1: Products of this compound Hydrolysis

| Reactant | Product |

| This compound | 2-Hydroxy-4-methylpentanoic acid |

| This compound | 2-Hydroxy-4-methylpentanamide |

The nitrile group can be reduced to a primary amine, yielding 2-amino-4-methylpentan-1-ol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. google.com For instance, hydrogenation in the presence of a Raney-nickel catalyst can be employed for this reduction. google.com

The mechanism of reduction with complex metal hydrides involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile group. This process occurs twice, followed by protonation during workup to yield the primary amine. Catalytic hydrogenation involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the triple bond.

The bifunctional nature of this compound allows it to participate in intramolecular cyclization reactions to form various heterocyclic compounds. For example, α-hydroxy nitriles can react with β-dicarbonyl compounds in the presence of a Lewis acid like tin(IV) chloride to synthesize 4-amino-2,5-dihydro-2-furanones. researchgate.net

Furthermore, α,β-acetylenic γ-hydroxy nitriles can undergo a domino reaction with arenecarboxylic acids to produce 4-cyano-3(2H)-furanones. nih.gov The presence of both a hydroxyl and a nitrile group can also facilitate the formation of tetrazoles through [3+2] cycloaddition reactions with azide (B81097) ions, where the hydroxyl group can influence the reaction rate. rsc.orgrsc.org

The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by various nucleophiles. ocr.org.uk This reactivity is fundamental to many of its transformations. For instance, the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the formation of ketones after hydrolysis of the intermediate imine.

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group in this compound can undergo reactions typical of alcohols, such as esterification and etherification.

The hydroxyl group of this compound can be acylated to form esters. This can be achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. google.comgoogle.com For example, reaction with sulfonyl chlorides like 4-nitrobenzenesulfonyl chloride, 2-nitrobenzenesulfonyl chloride, 4-chlorobenzenesulfonyl chloride, or 4-bromobenzenesulfonyl chloride in the presence of triethylamine (B128534) yields the corresponding sulfonate esters. google.com Lipase-catalyzed transesterification has also been explored for the enantioselective acylation of similar hydroxy nitriles. researchgate.net

Etherification can be accomplished by reacting the alkoxide, formed by deprotonating the hydroxyl group with a strong base, with an alkyl halide. These reactions are crucial for introducing protecting groups or for modifying the molecule's properties.

Table 2: Products of Esterification of (S)-2-Hydroxy-4-methylpentanenitrile

| Reactant | Reagent | Product |

| (S)-2-Hydroxy-4-methylpentanenitrile | 4-Nitrobenzenesulfonyl chloride | (S)-2-((4-Nitrophenyl)sulfonyloxy)-4-methylpentanenitrile |

| (S)-2-Hydroxy-4-methylpentanenitrile | 2-Nitrobenzenesulfonyl chloride | (S)-2-((2-Nitrophenyl)sulfonyloxy)-4-methylpentanenitrile |

| (S)-2-Hydroxy-4-methylpentanenitrile | 4-Chlorobenzenesulfonyl chloride | (S)-2-((4-Chlorophenyl)sulfonyloxy)-4-methylpentanenitrile |

| (S)-2-Hydroxy-4-methylpentanenitrile | 4-Bromobenzenesulfonyl chloride | (S)-2-((4-Bromophenyl)sulfonyloxy)-4-methylpentanenitrile |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methylpentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2)3-6(8)4-7/h5-6,8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQDYBJHNGGTLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Approaches

Chemo-Enzymatic Synthesis of 2-Hydroxy-4-methylpentanenitrile

The integration of enzymatic catalysts into chemical synthesis offers a powerful strategy for producing chiral compounds with high selectivity. For this compound, hydroxynitrile lyase (HNL) enzymes are central to this approach.

Hydroxynitrile Lyase (HNL) Catalyzed Cyanohydrin Formation

Hydroxynitrile lyases (HNLs) are a class of enzymes that catalyze the asymmetric addition of a cyanide source to carbonyl compounds, such as aldehydes and ketones, to form enantiomerically pure cyanohydrins. pu-toyama.ac.jp In nature, these enzymes are involved in cyanogenesis, a defense mechanism in plants that releases hydrogen cyanide upon tissue injury. wikipedia.orguniprot.org The reaction is reversible, but for synthetic purposes, it is driven towards the formation of the cyanohydrin. uniprot.org

The HNL-catalyzed synthesis is typically performed in a biphasic system, where the enzyme resides in an aqueous buffer at a low pH to minimize the non-enzymatic, racemic chemical reaction. rsc.org The organic phase contains the aldehyde substrate (isovaleraldehyde) and an organic solvent, allowing for high substrate loading. rsc.org The cyanide source, often hydrogen cyanide (HCN), is added to initiate the reaction.

Research has demonstrated the successful synthesis of (2R)-hydroxy-4-methylpentanenitrile using an (R)-HNL from the Japanese apricot (Prunus mume), designated as PmHNL. pu-toyama.ac.jp This enzyme accepts a variety of aliphatic aldehydes, including the precursor to the target compound, and facilitates the reaction with excellent enantioselection. pu-toyama.ac.jp

Biocatalytic Asymmetric Synthesis Strategies for Enantiomers

A key advantage of biocatalysis is the availability of enzymes that can produce either the (R)- or (S)-enantiomer of a target molecule. rsc.org While the (R)-HNL from Prunus mume yields (R)-2-hydroxy-4-methylpentanenitrile, (S)-selective HNLs, such as the one from cassava (Manihot esculenta), are widely used for producing (S)-cyanohydrins from various aliphatic and aromatic aldehydes. pu-toyama.ac.jpwikipedia.orguniprot.org

These enzymes can be used as biocatalysts for the stereoselective synthesis of a wide array of (S)-cyanohydrins, which are valuable intermediates for pharmaceuticals and agrochemicals. uniprot.orgrsc.org The choice of the specific HNL enzyme dictates the stereochemical outcome of the synthesis, allowing for targeted production of the desired enantiomer. The enantiomeric excess (ee) achieved in these reactions is often very high, as demonstrated in the synthesis of related compounds. For example, the synthesis of (S)-3-hydroxy-4-methylpentanenitrile using a recombinant (S)-HNL can achieve a yield of 78% with an enantiomeric excess of 94%.

Table 1: HNL-Catalyzed Synthesis of (2R)-Hydroxy-4-methylpentanenitrile

This table summarizes typical results for the synthesis of the (R)-enantiomer using PmHNL, based on data for aliphatic aldehydes.

| Parameter | Value | Source |

| Enzyme | (R)-Hydroxynitrile Lyase (Prunus mume) | pu-toyama.ac.jp |

| Substrate | Isovaleraldehyde (B47997) (3-Methylbutanal) | pu-toyama.ac.jp |

| Product | (2R)-Hydroxy-4-methylpentanenitrile | pu-toyama.ac.jp |

| Stereoselectivity | High (Excellent enantioselection) | pu-toyama.ac.jp |

| Reaction System | Biphasic (Aqueous buffer/Organic solvent) | rsc.org |

Organocatalytic and Asymmetric Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis, including the formation of cyanohydrins. sciforum.net These methods offer an alternative to metal-based or enzymatic catalysts.

Chiral Organocatalyst-Mediated Synthesis of Cyanohydrins

The enantioselective addition of cyanide to aldehydes and ketones can be effectively mediated by chiral organocatalysts. researchgate.net A variety of catalyst families have been developed, with many functioning through hydrogen bonding to activate the carbonyl substrate and orient the incoming nucleophile. sciforum.net

Commonly used organocatalysts include:

Cinchona alkaloid derivatives: These have been successfully used to catalyze the addition of cyanide to various carbonyl compounds. sciforum.net

Chiral (thio)ureas: Bifunctional thioureas, often incorporating a tertiary amine or ammonium (B1175870) group, can activate both the electrophile and the nucleophile, leading to good yields and moderate to high enantioselectivities. sciforum.net

Peptide-based catalysts: Cyclic dipeptides, such as cyclo[(S)-His-(S)-Phe], have been studied as catalysts for cyanohydrin formation, providing a model for understanding peptide-mediated catalysis. nih.gov

The cyanide source in these reactions is often a silylated form, such as trimethylsilyl (B98337) cyanide (TMSCN), which is generally safer and easier to handle than hydrogen cyanide. sciforum.netresearchgate.net

Stereoselective Cyanohydrin Formation from Aldehydes and Ketones

The organocatalytic approach is broadly applicable to a wide range of aldehydes and ketones for the synthesis of optically active cyanohydrins. researchgate.net The reaction involves the addition of a cyanide source to the prochiral carbonyl carbon of the substrate, such as isovaleraldehyde. researchgate.netresearchgate.net

The general mechanism involves the chiral organocatalyst forming a complex with the aldehyde. This complexation enhances the electrophilicity of the carbonyl carbon and creates a chiral environment that directs the nucleophilic attack of the cyanide ion from one face of the molecule, leading to the preferential formation of one enantiomer. d-nb.info The resulting chiral cyanohydrins are versatile building blocks that can be converted into other valuable compounds like α-hydroxy acids and β-amino alcohols. sciforum.netresearchgate.net The efficiency and stereoselectivity of the reaction can be tuned by modifying the catalyst structure, solvent, and reaction temperature. sciforum.net

Table 2: Overview of Organocatalytic Approaches for Cyanohydrin Synthesis

This table outlines common components and principles in the organocatalytic synthesis of chiral cyanohydrins applicable to aliphatic aldehydes.

| Component | Description | Source |

| Substrate | Aliphatic Aldehydes (e.g., Isovaleraldehyde) or Ketones | researchgate.netcore.ac.uk |

| Cyanide Source | Trimethylsilyl cyanide (TMSCN), Acetone (B3395972) cyanohydrin | sciforum.netresearchgate.net |

| Catalyst Types | Chiral thioureas, Cinchona alkaloids, Peptide derivatives | sciforum.netnih.gov |

| General Principle | Asymmetric induction via a transient chiral catalyst-substrate complex | researchgate.netd-nb.info |

| Key Advantage | Avoids the use of heavy metals; provides access to enantiomerically enriched products | sciforum.netresearchgate.net |

Traditional Chemical Synthesis Routes and Modern Adaptations

Conventional chemical synthesis provides the foundational methods for producing cyanohydrins, which have been refined over time with modern adaptations to improve yield and selectivity.

The most traditional route to this compound is the cyanohydrin reaction, involving the nucleophilic addition of a cyanide anion to the carbonyl carbon of isovaleraldehyde (3-methylbutanal). This reaction is typically carried out using a source of cyanide such as hydrogen cyanide (HCN), potassium cyanide (KCN), or sodium cyanide (NaCN). The reaction is often catalyzed by a base, which helps to generate the cyanide nucleophile. While effective, this method produces a racemic mixture of the (R)- and (S)-enantiomers because the attack on the planar carbonyl group is equally likely from either face.

Modern adaptations of this classic reaction have focused on improving control over the stereochemical outcome. One such adaptation involves the use of Lewis acids. For instance, the addition of a Lewis acid like magnesium bromide etherate (MgBr₂·OEt₂) to the reaction of an aldehyde with a cyanide source can significantly enhance diastereoselectivity, particularly for substrates with existing stereocenters. acs.org By coordinating to the carbonyl oxygen, the Lewis acid increases its electrophilicity and can help to direct the incoming nucleophile, leading to the preferential formation of one stereoisomer. acs.org These adaptations represent a move towards more controlled and selective chemical syntheses.

Nucleophilic Addition of Cyanide Sources to Carbonyl Compounds

The most fundamental and widely employed method for synthesizing this compound is the nucleophilic addition of a cyanide source to the corresponding carbonyl compound, isovaleraldehyde (4-methylpentanal). This reaction is a classic example of cyanohydrin formation. docbrown.infochemguide.co.uk

The core of this reaction lies in the attack of the nucleophilic cyanide ion (⁻C≡N) on the electrophilic carbonyl carbon of the aldehyde. chemguide.co.uklibretexts.org The polarity of the carbon-oxygen double bond (C=O) makes the carbon atom slightly positive and thus susceptible to nucleophilic attack. docbrown.info The mechanism proceeds in two main steps:

Nucleophilic Attack: The cyanide ion attacks the carbonyl carbon, breaking the pi bond of the carbonyl group. This results in the formation of a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, typically hydrogen cyanide (HCN) or a weak acid present in the mixture, to yield the final this compound product. This step also regenerates the cyanide ion catalyst. libretexts.org

Due to the high toxicity of gaseous hydrogen cyanide, the reaction is more safely and practically carried out in situ. chemguide.co.uklibretexts.org This involves mixing the aldehyde with an aqueous solution of a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), followed by the careful addition of an acid (e.g., sulfuric acid) to generate HCN in the reaction mixture. Maintaining a slightly acidic to neutral pH (around 4-5) is crucial for achieving the fastest reaction rate, as it ensures the presence of both free cyanide ions for the nucleophilic attack and sufficient HCN to protonate the intermediate. chemguide.co.uk

Table 1: Reaction Conditions for Nucleophilic Addition

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Reactants | Isovaleraldehyde, Sodium or Potassium Cyanide | Aldehyde is the carbonyl source; salt provides the nucleophile. | chemguide.co.uk |

| Acid | Sulfuric Acid (added slowly) | Generates HCN in situ from the cyanide salt. | chemguide.co.uk |

| pH | ~4 - 5 | Optimal for reaction rate, balancing free CN⁻ and HCN concentration. | chemguide.co.uk |

| Solvent | Water/Ethanol | Dissolves the cyanide salt and allows for a controlled reaction. | libretexts.org |

| Temperature | Typically room temperature or slightly cooled | The reaction is exothermic. | libretexts.org |

Alternative Precursor-Based Synthesis Pathways, including Thioamide Intermediates

Beyond the direct addition to aldehydes, other synthetic strategies can be envisioned, often involving different precursors or intermediates.

One alternative pathway involves the dehydration of a corresponding amide. libretexts.org In this hypothetical route, one would first synthesize 2-hydroxy-4-methylpentanamide. This amide could then be dehydrated by heating it with a strong dehydrating agent like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂) to yield this compound. libretexts.org

Another area of synthetic exploration involves the use of thioamide intermediates. Thioamides are sulfur analogs of amides and can be involved in nitrile synthesis. For instance, nitriles can be converted to thioamides by reacting them with reagents like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.org Conversely, thioamides can be part of synthetic sequences that ultimately lead to nitriles. While a direct synthesis of this compound from a thioamide precursor is not commonly cited, the chemistry of related compounds suggests its feasibility. For example, studies on 2-cyanothioacetamides show that the thioamide and cyano groups can both react to form new heterocyclic structures, demonstrating their synthetic utility as reactive intermediates. beilstein-journals.org A theoretical pathway could involve the formation of 2-hydroxy-4-methylpentanethioamide, which could then be converted to the target nitrile, although this would represent a less direct route compared to cyanohydrin formation.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of greener methodologies for cyanohydrin synthesis.

Solvent-Free and Aqueous Medium Syntheses

Efforts to make the synthesis of cyanohydrins more environmentally friendly focus on minimizing or eliminating hazardous organic solvents.

Aqueous Medium Synthesis: The traditional in situ generation of HCN from cyanide salts naturally uses water as a primary solvent, which is a green choice. chemguide.co.uk However, the presence of water can sometimes lead to side reactions if the conditions are not carefully controlled. libretexts.org

Solvent-Free Synthesis: A significant advancement is the development of solvent-free reaction conditions. Research has shown that the reaction between aldehydes and trimethylsilylcyanide (TMSCN), a less toxic cyanide source, can be catalyzed efficiently under solvent-free conditions, sometimes using catalysts like natural expanded perlite, to produce cyanohydrins in excellent yields and with short reaction times. rsc.org Another approach involves using the cyanohydrin product itself as the reaction solvent, which can minimize waste. google.com

Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as green alternatives to traditional volatile organic solvents. One study demonstrated the effective synthesis of various cyanohydrins using magnetic nanoparticles as a catalyst in a urea-choline chloride-based DES. This method offers good to excellent yields and the advantage of an easily recoverable and recyclable catalyst and solvent system. rsc.org

Table 2: Comparison of Green Synthesis Media

| Synthesis Medium | Advantages | Disadvantages | Key Feature | Source |

|---|---|---|---|---|

| Aqueous | Non-toxic, readily available, inexpensive | Potential for side reactions, product isolation can be energy-intensive | Traditional "green" solvent | chemguide.co.uk |

| Solvent-Free | Eliminates solvent waste, high reactant concentration | Potential for heat management issues, requires suitable catalyst | Maximizes atom economy, minimizes waste | rsc.org |

| Deep Eutectic Solvent (DES) | Low volatility, biodegradable, recyclable, enhances catalyst activity | Can be viscous, may require heating | Recyclable solvent/catalyst system | rsc.org |

Atom Economy and Sustainability Metrics in Cyanohydrin Synthesis

Atom economy is a key metric of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product.

The direct nucleophilic addition reaction to form this compound is an excellent example of a highly atom-economical reaction.

Reaction: C₅H₁₀O (Isovaleraldehyde) + HCN (Hydrogen Cyanide) → C₆H₁₁NO (this compound)

In this addition reaction, all atoms from both reactants are incorporated into the single product molecule. Therefore, the theoretical atom economy is 100%. This is a significant advantage over substitution or elimination reactions where byproducts are inherently formed, leading to waste.

Calculation of Atom Economy: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Table 3: Atom Economy Calculation for this compound Synthesis

| Compound | Chemical Formula | Molar Mass (g/mol) |

|---|---|---|

| Isovaleraldehyde | C₅H₁₀O | 86.13 |

| Hydrogen Cyanide | HCN | 27.03 |

| Total Reactant Mass | 113.16 | |

| This compound | C₆H₁₁NO | 113.16 |

| Total Product Mass | 113.16 | |

| Atom Economy | (113.16 / 113.16) * 100 = 100% |

Chemical Reactivity, Transformation, and Mechanistic Elucidation

Reactions Involving the Hydroxyl Functional Group

Oxidation Reactions and Derived Products

The secondary hydroxyl group in 2-hydroxy-4-methylpentanenitrile is susceptible to oxidation, primarily yielding the corresponding ketone. This transformation is a common reaction for secondary alcohols and provides a route to α-ketonitriles, which are valuable synthetic intermediates.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) under acidic or neutral conditions can facilitate this conversion. The general reaction involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the adjacent carbon, to form a carbon-oxygen double bond.

The primary product of this oxidation is 2-oxo-4-methylpentanenitrile .

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Potassium permanganate (KMnO₄) / H⁺ | 2-Oxo-4-methylpentanenitrile |

It is important to distinguish the oxidation of the hydroxyl group from the hydrolysis of the nitrile group. While the nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-hydroxy-4-methylpentanoic acid), this is a separate transformation and not a direct oxidation product of the alcohol functionality. wikipedia.org

Nucleophilic Substitution at the Hydroxyl-Bearing Carbon, including Sulfonate Formation

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A key strategy for this is the formation of sulfonate esters, which are excellent leaving groups in substitution and elimination reactions.

The reaction of chiral this compound with various sulfonyl chlorides in the presence of a base, such as triethylamine (B128534), leads to the formation of the corresponding sulfonate esters with retention of configuration. google.com This transformation is crucial for the subsequent displacement of the sulfonate group by a wide range of nucleophiles. google.com

For instance, the reaction of (S)-2-hydroxy-4-methylpentanenitrile with methanesulfonyl chloride, 4-nitrobenzenesulfonyl chloride, or 2-nitrobenzenesulfonyl chloride yields the respective sulfonate esters in high yields. google.com

Table 2: Sulfonate Ester Formation from (S)-2-Hydroxy-4-methylpentanenitrile

| Sulfonyl Chloride | Base | Solvent | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Methanesulfonyl chloride | Triethylamine | MTBE | (S)-1-cyano-3-methylbutyl methanesulfonate | 72% | 94.5% | google.com |

| 4-Nitrobenzenesulfonyl chloride | Triethylamine | MTBE | (S)-1-cyano-3-methylbutyl 4-nitrobenzenesulfonate | 96% | 92.7% | google.com |

Beyond sulfonate formation, the hydroxyl group can also be substituted by halogens. For example, treatment with thionyl chloride (SOCl₂) converts the hydroxyl group into a chloride, yielding 2-chloro-4-methylpentanenitrile . This halogenated derivative serves as another versatile intermediate for further functionalization.

Stereochemical Transformations and Derivatization

Epimerization and Racemization Studies

Cyanohydrins, including this compound, are known to be susceptible to racemization, particularly under basic conditions. oup.com The reversible nature of the cyanohydrin formation reaction is the basis for this racemization. oup.com The equilibrium between the cyanohydrin and the starting aldehyde (isovaleraldehyde) and cyanide ion allows for the loss of stereochemical integrity at the chiral center. oup.com

The presence of a base facilitates the abstraction of the hydroxyl proton, which can promote the elimination of a cyanide ion to regenerate the planar aldehyde. Subsequent re-addition of the cyanide ion can occur from either face of the aldehyde, leading to a racemic mixture. chemistrysteps.comorgoreview.com Studies on dynamic kinetic resolution of cyanohydrins often exploit this in-situ racemization. oup.comresearchgate.net Basic resins have been employed to facilitate both the racemization of the cyanohydrin and its subsequent enzymatic resolution in one-pot procedures. researchgate.net The instability of cyanohydrins and their tendency to racemize, especially in aqueous solutions, is a critical consideration in their synthesis and purification. oup.com To minimize racemization, the addition of stabilizers such as citric acid or boric acid has been explored, which is particularly important during storage or distillation. google.com

Chiral Resolution Techniques for Enantiomers

Enantiomerically pure forms of this compound are valuable chiral building blocks. google.comrsc.org Both the (R)- and (S)-enantiomers can be prepared using several chiral resolution techniques.

Enzymatic Resolution: A prominent method for obtaining enantiopure cyanohydrins is through enzymatic kinetic resolution. rsc.orgacs.org Hydroxynitrile lyases (HNLs) are enzymes that catalyze the enantioselective addition of hydrogen cyanide to aldehydes. rsc.orgacs.orgresearchgate.net By selecting the appropriate HNL, either the (R)- or (S)-enantiomer of this compound can be preferentially synthesized. rsc.org

Lipases are another class of enzymes widely used for the kinetic resolution of racemic cyanohydrins. acs.org This typically involves the stereoselective acylation of one enantiomer, leaving the other unreacted. For example, lipase-catalyzed acetylation of racemic cyanohydrins can produce optically active cyanohydrin acetates. acs.orgacs.org This method can be coupled with in-situ racemization of the unreacted enantiomer in a process called dynamic kinetic resolution (DKR), theoretically allowing for a 100% yield of the desired enantiomerically pure product. oup.comresearchgate.net

Chiral Catalysts: Asymmetric phase transfer catalysis using chiral tetraalkylammonium salts has also been reported for the asymmetric hydrocyanation of aldehydes, providing another route to chiral cyanohydrins. google.com

Reaction Mechanism Studies and Kinetic Analysis

Elucidation of Reaction Pathways and Intermediates

The formation of this compound from isovaleraldehyde (B47997) and hydrogen cyanide is a classic example of a nucleophilic addition reaction to a carbonyl group. wikipedia.orgorgoreview.comlibretexts.org The mechanism is well-established and proceeds through a key tetrahedral intermediate.

The reaction is typically base-catalyzed. libretexts.orglibretexts.orgopenstax.org A base, such as the cyanide ion itself or an added hydroxide (B78521), deprotonates hydrogen cyanide to generate the cyanide anion (CN⁻). libretexts.orgdoubtnut.com This cyanide anion is a potent nucleophile that attacks the electrophilic carbonyl carbon of isovaleraldehyde. libretexts.orgdoubtnut.com

This nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate , where the former carbonyl oxygen now bears a negative charge. libretexts.orgfiveable.me In the final step of the reaction, this alkoxide intermediate is protonated by a proton source, which is typically undissociated hydrogen cyanide or water, to yield the final this compound product and regenerate the cyanide catalyst. libretexts.orgdoubtnut.com

Reaction Pathway:

Generation of Nucleophile: HCN + B⁻ ⇌ CN⁻ + HB

Nucleophilic Attack: Isovaleraldehyde + CN⁻ → Tetrahedral Alkoxide Intermediate

Protonation: Tetrahedral Alkoxide Intermediate + HCN → this compound + CN⁻

The formation of a new carbon-carbon bond is a significant feature of this reaction. chemistrysteps.com Since the initial aldehyde is planar, the nucleophilic attack by the cyanide ion can occur from either the top or bottom face with equal probability, which leads to the formation of a racemic mixture if no chiral influence is present. quizlet.com

Advanced Spectroscopic Characterization and Structural Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Hydroxy-4-methylpentanenitrile. While complete spectral data for the parent compound is not widely published, analysis of its derivatives and the application of established NMR principles provide a clear path for its characterization.

For instance, ¹H NMR data has been reported for sulfonate derivatives of (S)-2-hydroxy-4-methylpentanenitrile, which are key intermediates in chemical synthesis. google.com The proton at the chiral center (C2), bonded to the oxygen, is a diagnostic signal, typically appearing as a multiplet. In the case of the methanesulfonyl derivative, this proton (H2) appears as a multiplet around δ 4.50 ppm, while the protons of the isobutyl group and the methyl groups show characteristic shifts and splitting patterns. google.com

Table 1: Representative ¹H NMR Data for Derivatives of (S)-2-Hydroxy-4-methylpentanenitrile

| Derivative | H2 (m, 1H) | Alkyl Protons (m, 3H) | Methyl Protons (d, 6H) | Aromatic/Other Protons | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzenesulfonate | 5.20 ppm | 1.80-1.95 ppm | 0.95 ppm | 8.45 ppm (d), 8.15 ppm (d) | google.com |

| 4-Bromobenzenesulfonate | 5.10 ppm | 1.75-1.95 ppm | 0.95 ppm | 7.90 ppm (d), 7.60 ppm (d) | google.com |

| Methanesulfonate | 4.50 ppm | 1.60-1.90 ppm | 0.90 ppm | 3.19 ppm (s, 3H for Mesyl) | google.com |

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon environments. The carbon of the nitrile group (C1) is particularly noteworthy, typically resonating in the δ 118-125 ppm range. The chemical shift of this nitrile carbon can be influenced by the stereochemistry at the adjacent chiral center. scispace.comnih.gov The carbinol carbon (C2) would appear in the δ 60-70 ppm region, with the remaining aliphatic carbons of the isobutyl group resonating at higher fields.

To definitively assign all proton and carbon signals and confirm the connectivity of this compound, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A 2D COSY spectrum would reveal scalar couplings between protons, establishing the connectivity within the isobutyl group and its connection to the chiral C2 proton. For example, a cross-peak between the multiplet for the C2 proton and the methylene (B1212753) (C3) protons would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signal for each protonated carbon (C2, C3, C4, and C5 methyls).

Since this compound possesses a stereocenter at C2, determining its absolute configuration is critical. NMR methods utilizing chiral derivatizing agents (CDAs) are powerful for this purpose. mdpi.com One common approach is the Mosher's ester analysis, where the alcohol is reacted with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). researchgate.netresearchgate.net

The magnetically anisotropic phenyl group of the MTPA reagent induces different chemical shifts in the nearby protons of the two resulting diastereomers. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be determined. researchgate.net

Furthermore, studies on related cyclic cyanohydrins have shown that the ¹³C NMR chemical shift of the nitrile carbon itself is sensitive to its spatial orientation (axial vs. equatorial), an effect of magnetic anisotropy that can be used to assign stereochemistry in rigid systems. scispace.comnih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule and can also be used to study its conformational isomers.

The Infrared (IR) and Raman spectra of this compound are dominated by vibrations of its characteristic functional groups: the hydroxyl (-OH) group and the nitrile (-C≡N) group.

Hydroxyl Group (-OH): A strong, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the O-H stretching vibration, indicative of hydrogen bonding.

Nitrile Group (-C≡N): The nitrile stretching vibration gives rise to a sharp, intense absorption in a relatively uncongested region of the IR spectrum, typically between 2220 and 2260 cm⁻¹. researchgate.netacs.org This band's intensity and position make it an excellent vibrational probe. researchgate.net For comparison, the C≡N stretch in 3-(1H-Indol-3-yl)-2-methylpropanenitrile is observed at 2234 cm⁻¹. acs.org

Alkyl C-H Stretches: Strong absorptions corresponding to sp³ C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong |

| C≡N | Stretching | 2220 - 2260 | Medium to Strong, Sharp |

| C-O | Stretching | 1050 - 1150 | Medium |

Raman spectroscopy, which relies on changes in polarizability, would also detect these modes. The C≡N stretch is typically a strong and sharp signal in the Raman spectrum, making it a useful diagnostic peak. mdpi.comgoogle.com

Due to the free rotation around the C2-C3 and C3-C4 single bonds, this compound can exist in several conformational forms (rotamers). Computational studies on similar molecules, such as isobutyl cyanide, have shown that different conformers (e.g., Trans-Gauche and Gauche-Gauche) possess distinct vibrational frequencies. nih.gov

By combining high-level quantum chemical calculations with experimental IR and Raman data (often obtained at low temperatures in a matrix), it is possible to identify and assign the spectral features corresponding to each stable conformer. nih.gov The subtle shifts in the vibrational frequencies of the C-C stretching modes and various bending modes in the fingerprint region (below 1500 cm⁻¹) can be correlated with specific dihedral angles, providing a detailed picture of the molecule's conformational preferences.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a key technique for confirming the molecular weight and elemental composition of this compound and for deducing its structure through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the molecule's exact mass with high precision. For this compound (C₆H₁₁NO), the calculated monoisotopic mass is 113.08406 Da, a value that can be experimentally verified to confirm its elemental formula. nih.gov

Upon electron ionization (EI), the molecular ion ([M]⁺˙ at m/z 113) is formed. This ion is often unstable in cyanohydrins and may undergo fragmentation. nasa.gov The fragmentation pathways provide valuable structural information. Plausible fragmentation patterns include:

α-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon is a common pathway for alcohols. This would involve the loss of an isobutyl radical (•C₄H₉, 57 Da), leading to a fragment ion at m/z 56 ([M-57]⁺).

Loss of Water: Dehydration is another characteristic fragmentation for alcohols, resulting in a peak at m/z 95 ([M-18]⁺).

Loss of Hydrogen Cyanide: Elimination of a neutral HCN molecule (27 Da) from the molecular ion could produce a fragment at m/z 86 ([M-27]⁺).

Fragmentation of the Isobutyl Group: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would yield a peak at m/z 98 ([M-15]⁺). Loss of propene (42 Da) via a McLafferty-type rearrangement could also occur, leading to a fragment at m/z 71.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 113 | [C₆H₁₁NO]⁺˙ | Molecular Ion |

| 98 | [M - CH₃]⁺ | Loss of a methyl radical |

| 95 | [M - H₂O]⁺˙ | Loss of water |

| 86 | [M - HCN]⁺˙ | Loss of hydrogen cyanide |

| 71 | [M - C₃H₆]⁺˙ | Loss of propene (McLafferty rearrangement) |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 56 | [M - C₄H₉]⁺ | α-cleavage, loss of isobutyl radical |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides the exact mass, which can be used to confirm its molecular formula.

The molecular formula of this compound is C₆H₁₁NO. nih.gov Based on this, the theoretical exact mass can be calculated and compared with the experimentally determined value. The monoisotopic mass of this compound has been computed to be 113.084063974 Da. nih.gov This high level of precision is instrumental in distinguishing it from other compounds with the same nominal mass.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₁NO | nih.gov |

| Molecular Weight | 113.16 g/mol | nih.gov |

| Exact Mass (Computed) | 113.084063974 Da | nih.gov |

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides valuable information about a molecule's structure through the analysis of its fragmentation patterns. unito.it When this compound is subjected to ionization in a mass spectrometer, it forms a molecular ion which can then break down into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure.

Common fragmentation pathways for such compounds often involve the cleavage of the bonds adjacent to the carbon bearing the hydroxyl group (the α-carbon). Key expected fragmentation processes for this compound would likely include:

Loss of the Nitrile Group (CN): Cleavage of the C-CN bond would result in the loss of a neutral cyanide radical, leading to a fragment ion.

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitriles is the elimination of a neutral hydrogen cyanide molecule. For a related compound, the M+-HCN ion was observed as the base peak, indicating its stability. wiley-vch.de

Loss of the Isobutyl Group: Cleavage of the bond between the α-carbon and the adjacent methylene group could lead to the loss of an isobutyl radical.

Loss of Water (H₂O): The presence of the hydroxyl group makes the loss of a water molecule a probable fragmentation pathway, especially in certain ionization modes.

The analysis of these characteristic fragments allows for the confirmation of the presence of the key functional groups (hydroxyl, nitrile) and the isobutyl side chain, thereby corroborating the structure of this compound. The specific ions observed and their relative abundances would depend on the ionization technique employed (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)) and the collision energy used for fragmentation. unito.it

X-ray Crystallography of Derivatives and Co-crystals (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique could provide precise information on bond lengths, bond angles, and the stereochemistry of this compound.

However, a comprehensive search of the scientific literature and crystallographic databases did not yield any specific studies on the X-ray crystallographic analysis of this compound or its derivatives. While methods for the synthesis of its derivatives, such as sulfonates, have been reported, their crystal structures have not been published in the available resources. google.com Therefore, at present, there is no publicly accessible X-ray crystallography data for this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Properties

Electronic Structure and Frontier Orbitals

The electronic structure of a molecule is key to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

A related study on the thermal decomposition of leucine (B10760876), which shares a similar carbon skeleton, utilized computational methods to investigate reaction pathways, highlighting the power of these techniques in understanding complex chemical processes. researchgate.net

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 2-hydroxy-4-methylpentanenitrile. These predictions are based on calculating the magnetic shielding tensors for each nucleus. By comparing the calculated spectra with experimental data, the structure and conformation of the molecule can be confirmed. For example, in a study of related β-hydroxynitriles, NMR spectroscopy was used to characterize the synthesized products, and these experimental results could be corroborated with computational predictions. core.ac.uk

Infrared (IR) Spectroscopy: IR spectra can be simulated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated IR spectrum shows characteristic peaks that can be assigned to specific functional groups. For this compound, key predicted vibrational frequencies would include the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and various C-H and C-C bond vibrations. This information is crucial for identifying the compound and analyzing its purity.

UV-Vis Spectroscopy: The electronic transitions of a molecule can be predicted using time-dependent DFT (TD-DFT) calculations. These transitions, which occur upon absorption of ultraviolet or visible light, correspond to the excitation of an electron from an occupied to an unoccupied orbital, often from the HOMO to the LUMO. The calculated absorption wavelengths (λmax) and oscillator strengths provide a theoretical UV-Vis spectrum. For this compound, transitions involving the non-bonding electrons of the oxygen and nitrogen atoms, as well as the π electrons of the nitrile group, would be of primary interest.

While specific predicted spectra for this compound are not available in the reviewed literature, the methodologies are well-established and routinely applied in chemical research.

Conformational Analysis and Energy Landscapes

The flexibility of the single bonds in this compound allows it to exist in various spatial arrangements or conformations. Understanding the relative energies of these conformers is crucial as the most stable conformer will be the most populated at equilibrium and will largely determine the molecule's observed properties.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule. This is typically done by systematically rotating one or more dihedral angles (the angles between four sequentially bonded atoms) and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformations and identifies the low-energy conformers. For this compound, key dihedral angles to scan would be those around the C-C bonds of the pentane (B18724) backbone and the C-O bond of the hydroxyl group. A study on the decomposition of leucine included the calculation of a potential energy surface, demonstrating the utility of this approach for understanding molecular transformations. researchgate.net

Global Minimum Conformer Identification

From the potential energy surface, several low-energy conformers may be identified. To find the most stable conformation, the global minimum, these initial structures are subjected to full geometry optimization. This process refines the atomic coordinates to find the exact structure that corresponds to the lowest possible energy. For this compound, intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrogen of the nitrile group could play a significant role in stabilizing certain conformations. The identification of the global minimum conformer is essential for accurate predictions of the molecule's properties. The PubChem database provides a 3D conformer of the molecule, which represents one possible low-energy structure. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction and thus its rate.

For reactions involving this compound, such as its synthesis from isovaleraldehyde (B47997) and a cyanide source, computational modeling could elucidate the step-by-step mechanism. This would involve locating the transition state structure for the nucleophilic attack of the cyanide ion on the carbonyl carbon. Analysis of the transition state's geometry and electronic structure can provide insights into the factors that influence the reaction's stereoselectivity.

While specific transition state analyses for reactions of this compound are not detailed in the available literature, studies on similar reactions, such as the synthesis of β-hydroxynitriles, have utilized these computational approaches to understand reaction mechanisms and stereochemical outcomes. unibo.it

DFT Calculations of Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and map the potential energy surface of a chemical reaction. sumitomo-chem.co.jpmdpi.com For this compound, DFT calculations would be instrumental in elucidating the mechanisms of its formation and potential subsequent reactions.

A primary focus would be the hydrocyanation of 3-methylbutanal (B7770604), the precursor aldehyde. DFT studies would model the step-by-step process of the cyanide ion's nucleophilic attack on the carbonyl carbon of the aldehyde. This would involve identifying and calculating the energies of reactants, transition states, intermediates, and products. For instance, in related cyanohydrin formation studies, DFT is used to determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway and to assess the influence of catalysts or solvent molecules on the reaction pathway. researchgate.netacs.orgresearchgate.net Such calculations provide insights into the most energetically favorable route for the synthesis of this compound.

Activation Energy and Reaction Coordinate Determination

A key outcome of DFT calculations is the determination of the activation energy (Ea), which is the minimum energy required for a reaction to occur. This is visualized along a reaction coordinate, which plots the energy of the system as it progresses from reactants to products.

For the formation of this compound from 3-methylbutanal and hydrogen cyanide, the reaction coordinate would show an initial energy level for the separated reactants, rising to a peak at the transition state, and then dropping to the final energy level of the cyanohydrin product. The height of this peak relative to the reactants defines the activation energy barrier.

Studies on similar reactions have shown that computational models can effectively predict these barriers. For example, research on the reaction dynamics of other cyanohydrins demonstrates that explicitly including solvent molecules in the calculation can lower the calculated activation energy, indicating a catalytic or stabilizing role for the solvent. researchgate.netacs.org Similarly, if a catalyst were used, DFT could model its interaction with the reactants to show how it provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. nih.govbeilstein-journals.org

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Unlike DFT, which focuses on the static energies of specific structures, MD provides a dynamic view of molecular behavior and interactions in a simulated environment (e.g., in a solvent like water). nih.govrsc.org

For this compound, MD simulations could be employed to understand its interactions with solvent molecules and other solutes. For instance, simulations could model how water molecules form hydrogen bonds with the hydroxyl (-OH) and nitrile (-C≡N) groups of the molecule. This provides insight into its solubility and the stability of its solvated structure.

Furthermore, MD simulations are crucial for studying the interactions between a molecule and a biological target, such as an enzyme. nih.gov In studies of other cyanohydrins, MD simulations have been used to illuminate the binding models between the molecule and the active site of a protein, revealing the specific interactions that govern its biological activity. nih.govnih.gov While no such studies have been published for this compound, this methodology represents a key approach for future research into its potential biological roles.

Applications As a Building Block and Intermediate in Organic Synthesis

Precursor to Alpha-Hydroxy Carboxylic Acids and Esters

The nitrile functionality of 2-hydroxy-4-methylpentanenitrile can be readily hydrolyzed under acidic or basic conditions to yield 2-hydroxy-4-methylpentanoic acid. This transformation is a cornerstone of its utility, providing access to α-hydroxy carboxylic acids, a significant class of compounds in their own right.

The general reaction is as follows: NC-CH(OH)-CH₂-CH(CH₃)₂ + 2H₂O → HOOC-CH(OH)-CH₂-CH(CH₃)₂ + NH₃

Furthermore, the resulting α-hydroxy acid can be esterified to produce a variety of esters. For example, reaction with methanol (B129727) in the presence of an acid catalyst yields methyl 2-hydroxy-4-methylpentanoate. These esters have potential applications as fragrances and flavoring agents.

Intermediate in the Synthesis of Alpha-Hydroxy Amines

The nitrile group of this compound can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction produces 2-amino-1-hydroxy-4-methylpentane, an α-hydroxy amine. These compounds are valuable intermediates in the synthesis of various biologically active molecules and ligands.

The reduction reaction can be represented as: NC-CH(OH)-CH₂-CH(CH₃)₂ + 4[H] → H₂N-CH₂-CH(OH)-CH₂-CH(CH₃)₂

Role in the Synthesis of Nitrogen-Containing Heterocycles

The presence of both a hydroxyl and a nitrile group in this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Synthesis of Oxazoles and Thiazoles

While direct synthesis of oxazoles and thiazoles from this compound is not extensively documented, the functional groups present allow for transformations that can lead to these heterocycles. For instance, the nitrile group can participate in cyclization reactions. The synthesis of 5-amino-2-methyl-1,3-oxazole-4-carbonitrile from different starting materials highlights the utility of nitrile-containing building blocks in forming oxazole (B20620) rings. chemsynthesis.com Similarly, the synthesis of thiazole (B1198619) derivatives often involves reactions with thioamides, where the nitrile group could potentially act as a synthon. chemsynthesis.com

Formation of Pyridines and Other Nitrogen HeterocyCLES

The reactivity of the nitrile group in this compound allows for its participation in cycloaddition reactions to form various nitrogen heterocycles. For example, nitriles can undergo [3+2] cycloaddition with azides to form tetrazoles. rsc.org While specific examples with this compound are not detailed, the general reactivity of alkyl nitriles in such reactions is well-established. rsc.org Furthermore, the synthesis of complex macrocyclic nitrogen-containing natural products has been achieved using open-chain building blocks derived from chiral lactams, demonstrating the broader applicability of such synthons in constructing intricate heterocyclic systems. tdx.cat

Application in the Construction of Complex Organic Molecules

The versatility of this compound extends to its use in the construction of more complex and stereochemically defined organic molecules.

Chiral Building Block in Natural Product Synthesis

Enantiomerically pure forms of this compound, such as the (R)- and (S)-enantiomers, are particularly valuable as chiral building blocks in the synthesis of natural products and other biologically active molecules. google.com The stereocenter at the carbon bearing the hydroxyl and nitrile groups can be preserved or inverted during subsequent transformations, allowing for the synthesis of specific stereoisomers. google.comgoogle.com For instance, (S)-2-hydroxy-4-methylpentanenitrile is a key intermediate in the synthesis of pregabalin, an anticonvulsant drug. google.comgoogle.com The ability to introduce chirality early in a synthetic sequence is a significant advantage in the total synthesis of complex natural products. researchgate.netnih.gov

Interactive Data Table

| Application | Product Class | Key Transformation | Reagents/Conditions | Ref. |

| Precursor to Alpha-Hydroxy Carboxylic Acids | α-Hydroxy Carboxylic Acids | Hydrolysis | Acid or base | |

| Precursor to Alpha-Hydroxy Esters | α-Hydroxy Esters | Esterification | Alcohol, acid catalyst | |

| Intermediate for Alpha-Hydroxy Amines | α-Hydroxy Amines | Reduction | LiAlH₄ or catalytic hydrogenation | |

| Synthesis of Nitrogen Heterocycles | Tetrazoles | [3+2] Cycloaddition | Azide (B81097) | rsc.org |

| Chiral Building Block | Chiral Natural Products | Stereospecific reactions | Enantiomerically pure starting material | google.com |

2 Intermediate for Pharmaceutical Lead Compound Synthesis

This compound, also known as leuconitrile, is a valuable chemical intermediate in the field of pharmaceutical development. nih.gov Its bifunctional nature, containing both a hydroxyl (-OH) and a nitrile (-C≡N) group, allows it to serve as a versatile building block for the synthesis of more complex molecules, particularly chiral compounds that are often the basis for new therapeutic agents. cymitquimica.com The strategic placement of its functional groups makes it a key precursor in developing medicinal compounds aimed at specific biological pathways.

The significance of this compound in pharmaceutical research lies in its role in constructing the carbon skeleton of lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The enantiomeric purity of these building blocks is often crucial, as different enantiomers of a drug can have vastly different biological activities.

A notable application of this compound is in the synthesis of precursors for anticonvulsant and neuropathic pain medications. For instance, the (S)-enantiomer of this compound is a key starting material in one of the synthetic routes for Pregabalin, a widely used pharmaceutical. google.com In this process, the hydroxyl group is typically converted into a good leaving group, such as a sulfonate ester, to facilitate subsequent nucleophilic substitution reactions that build the final drug molecule. google.com

Detailed research findings from patent literature illustrate the specific use of (S)-2-hydroxy-4-methylpentanenitrile as an intermediate. It is reacted with various sulfonyl chlorides to produce sulfonylated intermediates, which are then further processed. google.com The reaction conditions and outcomes highlight its practical application in multi-step pharmaceutical synthesis.

The following table details the synthesis of sulfonate esters from (S)-2-hydroxy-4-methylpentanenitrile, a critical step in the synthesis of certain pharmaceutical lead compounds. google.com

Table 1: Synthesis of Sulfonated Intermediates from (S)-2-hydroxy-4-methylpentanenitrile

| Reactant | Reagent | Solvent | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| (S)-2-hydroxy-4-methylpentanenitrile | 2-Nitrobenzenesulfonyl chloride, Triethylamine (B128534) | MTBE | (S)-2-(2-Nitrobenzenesulfonyloxy)-4-methylpentanenitrile | 72% | 93% |

Data sourced from patent WO2010070593A2. google.com MTBE refers to Methyl tert-butyl ether.

Beyond specific examples, the general reactivity of this compound makes it a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be oxidized or participate in substitution reactions. This chemical versatility allows for its incorporation into a wide range of potential drug candidates. Researchers have explored its use and the use of similar nitrile-containing compounds as starting points for inhibitors of enzymes involved in metabolic diseases like cancer and diabetes, and for modulating neurotransmitter levels in the treatment of neurological disorders. nih.gov

Biological Activity and Mechanistic Interactions in Vitro/enzymatic

Substrate Recognition and Conversion by Enzymescore.ac.ukwho.int

2-Hydroxy-4-methylpentanenitrile can act as a substrate for several types of enzymes, which recognize and transform its nitrile group. This makes it a valuable compound for studying biochemical pathways.

Nitrilases and nitrile hydratases are key enzyme families in the biotransformation of nitrile compounds. Nitrilases catalyze the direct hydrolysis of a nitrile to a carboxylic acid, while the nitrile hydratase/amidase system involves a two-step conversion, first to an amide and then to the carboxylic acid. google.com

While most nitrilases show a preference for aromatic nitriles, specific subgroups exhibit high activity towards aliphatic nitriles, a class to which this compound belongs. core.ac.uk For instance, an aliphatic nitrilase from Rhodococcus rhodochrous K22 is known to hydrolyze various aliphatic nitriles into their corresponding carboxylic acids. google.com The conversion of related β-hydroxynitriles by Rhodococcus erythropolis also highlights the potential for these enzymes to process hydroxylated aliphatic nitriles with high enantioselectivity. core.ac.uk

Similarly, nitrile hydratases, often found in bacterial genera, can convert aliphatic nitriles to amides. google.com These enzymes are metalloenzymes, typically containing iron or cobalt, and their activity can be influenced by factors like pH and temperature. nih.gov The subsequent conversion of the amide to the carboxylic acid is carried out by an amidase. This pathway is utilized in the production of 3-hydroxycarboxylic acids from 3-hydroxynitriles, such as 3-hydroxy-4-methylpentanenitrile, which can then be used in polymer synthesis. google.com

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones, providing an efficient route for producing enantiomerically pure cyanohydrins like this compound. pu-toyama.ac.jp They can also catalyze the reverse reaction, the decomposition of cyanohydrins.

An (R)-HNL isolated from the Japanese apricot (Prunus mume), designated as PmHNL, has been shown to accept a wide range of aliphatic aldehydes as substrates. pu-toyama.ac.jp This enzyme successfully catalyzes the synthesis of (2R)-Hydroxy-4-methylpentanenitrile with excellent enantioselection. pu-toyama.ac.jp The reaction demonstrates the enzyme's ability to handle substrates with varying chain lengths, although increasing the chain length can sometimes lead to lower enantiomeric excess. pu-toyama.ac.jp

Enzymatic Inhibition Studies (In Vitro)nih.govacs.org

While primarily studied as a substrate, there is some evidence to suggest that nitrile-containing compounds can act as enzyme inhibitors.

Research on compounds structurally similar to this compound suggests a potential for cholinesterase inhibition. Carbamate compounds, for example, are known to inhibit cholinesterase activity. who.int Inhibition of this enzyme leads to an accumulation of the neurotransmitter acetylcholine, which can significantly impact synaptic transmission. However, specific studies detailing the mechanism of inhibition by this compound are not extensively documented.

Interaction with Biomolecules (e.g., Proteins, DNA, Lipids)

Beyond enzymatic catalysis, the functional groups of this compound allow for potential interactions with other biomolecules. The hydroxyl group can participate in hydrogen bonding with proteins, while the nitrile group can be involved in nucleophilic addition reactions.

Some studies have noted that compounds with antioxidant properties can help control oxidative stress, thereby regulating damage to biological molecules like DNA, proteins, and lipids. semanticscholar.org While some analyses of plant extracts have identified related nitrile compounds, direct evidence of this compound acting as an antioxidant or directly interacting with these biomacromolecules in a non-catalytic context is limited. semanticscholar.orgtandfonline.com The compound has also been mentioned in the context of prebiotic chemistry, where it is considered a potential precursor in the abiotic synthesis of amino acids like valine and leucine (B10760876). nih.gov

Compound Reference Table

Binding Affinity Studies (Non-Clinical)

A comprehensive review of available scientific literature and public databases, including PubChem and ChEMBL, reveals no specific non-clinical studies detailing the binding affinity of this compound to any biological receptors or macromolecules. Binding assays are crucial in determining the potential for a compound to interact with specific cellular targets, thereby initiating a biological response. The absence of such data for this compound means that its potential to bind to any receptor remains uncharacterized.

Advanced Analytical Method Development in Research

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are the cornerstone for the analysis of 2-Hydroxy-4-methylpentanenitrile, providing high-resolution separation for both purity assessment and the determination of enantiomeric ratios.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving and quantifying the enantiomers of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to different retention times and thus, their separation.

Research findings have demonstrated the successful use of chiral HPLC in determining the enantiomeric excess (ee) of this compound. For instance, in the synthesis of (S)-2-hydroxy-4-methylpentanenitrile, chiral HPLC analysis confirmed a chiral purity of 94.6% ee. google.com The analysis can be performed on analytical systems such as the Agilent 1200 HPLC system, and data processing is handled by specialized software like Chemstation. In preparative applications, after synthesis, a sample from the reaction mixture can be diluted, typically with a solvent like isopropanol, for HPLC analysis to monitor the reaction's stereoselectivity. google.com The choice of the chiral column, such as those from Daicel (e.g., OJ-H), and the mobile phase composition are critical for achieving baseline separation of the enantiomers. google.com

Table 1: Chiral HPLC Analysis Data for (S)-2-Hydroxy-4-methylpentanenitrile

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Enantiomeric Excess (ee) | 94.6% | google.com |

| HPLC System | Agilent 1200 | |

| Chiral Column Example | Daicel OJ-H | google.com |

Gas Chromatography (GC) equipped with a chiral stationary phase is another highly effective method for the enantiomeric separation of volatile compounds like this compound. This technique is particularly noted for its high resolution and sensitivity.

In the analysis of this compound, cyclodextrin-based chiral stationary phases are commonly employed. Current time information in Bangalore, IN. For example, a fused silica (B1680970) capillary column (30 m × 0.25 mm × 0.25 µm) with a β-Dex-120 stationary phase has been used successfully. Current time information in Bangalore, IN. Under specific GC conditions, the enantiomers are clearly resolved, allowing for accurate determination of the enantiomeric excess. Current time information in Bangalore, IN. In some cases, derivatization of the cyanohydrin to its corresponding trimethylsilyl (B98337) (TMS) ether is performed prior to GC analysis to improve volatility and separation. Current time information in Bangalore, IN.pu-toyama.ac.jp

Detailed research has reported the specific retention times for the enantiomers of this compound, which is essential for peak identification and quantification. Current time information in Bangalore, IN.

Table 2: Chiral GC Analysis Data for this compound

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Stationary Phase | Cyclodextrin-based (e.g., β-Dex-120) | Current time information in Bangalore, IN. |

| Retention Time (R)-enantiomer | 26.1 min | Current time information in Bangalore, IN. |

| Retention Time (S)-enantiomer | 27.2 min | Current time information in Bangalore, IN. |

| Detector Temperature | 230 °C | Current time information in Bangalore, IN. |

| Injection Temperature | 220 °C | Current time information in Bangalore, IN. |

Capillary Electrophoresis for Separation and Analysis

Capillary electrophoresis (CE) is a family of analytical techniques that separate charged species based on their migration in an electric field inside a narrow capillary. ncfinternational.ittechnologynetworks.com Techniques under the CE umbrella include capillary zone electrophoresis (CZE), capillary gel electrophoresis (CGE), and micellar electrokinetic capillary chromatography (MEKC). europeanpharmaceuticalreview.comusp.org CE offers high efficiency, short analysis times, and requires minimal sample and solvent volumes. ncfinternational.it It is a versatile technique capable of analyzing a wide range of molecules, including the separation of chiral compounds. ncfinternational.iteuropeanpharmaceuticalreview.com

While CE is a powerful tool for chiral separations in the pharmaceutical and chemical industries, a review of the available scientific literature indicates that specific methods for the analysis of this compound using capillary electrophoresis have not been extensively reported. However, the principles of chiral CE, often involving the addition of a chiral selector (e.g., cyclodextrins) to the background electrolyte, suggest its potential applicability for the enantiomeric resolution of this compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of chemical compounds. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for structural confirmation, impurity identification, and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation power of GC with the mass-selective detection capabilities of MS. This allows for the identification of not only the main compound but also trace-level impurities, byproducts, or degradation products based on their mass spectra. regulations.gov While comprehensive GC-MS studies focused solely on this compound are not widely documented, the technique is routinely used for the analysis of related compounds. For instance, GC-MS has been used to identify and quantify compounds like 4-hydroxy-4-methyl-2-pentanone in reaction mixtures, demonstrating its utility in characterizing complex organic samples. google.com For this compound, GC-MS would be critical in a research setting to confirm the molecular weight (113.16 g/mol ) and to elucidate the structure of any co-eluting impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing less volatile or thermally labile compounds. Cyanohydrins can be labile, and LC-MS provides a robust method for their analysis without the need for high temperatures that could cause degradation. nih.govresearchgate.net A common strategy for the analysis of labile cyanohydrins involves their conversion to more stable derivatives or their dissociation into corresponding ketones, which are then detected. nih.govresearchgate.net For example, a sensitive LC-MS method has been developed for other cyanohydrins where they are dissociated into their respective ketones (e.g., acetone (B3395972) or 2-butanone), which are then derivatized and quantified by LC-MS. nih.govresearchgate.net This indirect approach allows for the detection of picomolar quantities and could be adapted for a comprehensive analysis of this compound, especially in complex biological or reaction matrices. nih.gov This would be invaluable for identifying non-volatile impurities or products from its synthesis or degradation pathways. researchgate.net

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies

The classical synthesis of 2-Hydroxy-4-methylpentanenitrile involves the addition of a cyanide source to isovaleraldehyde (B47997). google.com While effective, future research is anticipated to explore more advanced and sustainable synthetic strategies.

Flow Chemistry and Microreactor Technology: Continuous flow synthesis offers significant advantages over batch processes, including enhanced safety (by minimizing the amount of hazardous reagents like hydrogen cyanide at any given time), improved heat and mass transfer, and the potential for straightforward automation and scale-up. Future work could focus on developing optimized flow protocols for the synthesis of this compound, potentially integrating in-line purification or subsequent transformation steps.

Photocatalyzed Hydrogen Atom Transfer (HAT): Direct photocatalyzed hydrogen atom transfer (d-HAT) has emerged as a powerful tool for the elaboration of aliphatic C-H bonds under mild conditions. acs.org Research could be directed towards developing photocatalytic systems that can selectively functionalize the C-H bonds of readily available precursors to generate this compound or its derivatives, bypassing traditional cyanohydrin formation routes. acs.org

Biocatalysis: The use of enzymes, such as hydroxynitrile lyases, for the synthesis of cyanohydrins is a well-established green alternative. google.com Future efforts could concentrate on discovering or engineering more robust and highly selective enzymes for the production of this compound. Investigating the capabilities of whole-cell catalysts, like strains of Rhodococcus erythropolis which are known to hydrolyze nitriles with high enantioselectivity, could open up new avenues for kinetic resolution or asymmetric synthesis. core.ac.uk

Development of New Catalytic Systems for Asymmetric Synthesis

Achieving high enantioselectivity in the synthesis of chiral molecules like this compound is crucial, as its enantiomers can serve as precursors to biologically active molecules like the anticonvulsant drug Pregabalin. google.com Both (R)- and (S)-enantiomers of this compound can be synthesized using enzymatic or chiral catalyst-based methods. google.com

Future research will likely focus on novel catalytic systems that offer improved activity, selectivity, and broader substrate scope.

Peptide-Based Catalysts: Synthetic peptides are emerging as versatile catalysts in asymmetric synthesis. nih.gov Their tunable, chiral microenvironment can induce high levels of enantioselectivity. Research into designing short, stable peptide sequences, potentially incorporating non-natural amino acids like cycloleucine (B556858) to enforce specific secondary structures (e.g., α-helices), could lead to highly effective catalysts for the enantioselective cyanation of isovaleraldehyde. nih.gov

Advanced Organocatalysts: Proline and its derivatives have proven to be powerful organocatalysts for various asymmetric transformations. elsevierpure.com The development of next-generation catalysts, such as trans-4-tert-Butyldimethylsiloxy-L-proline, which has shown greater activity than proline itself in several reaction types, could be explored for this specific cyanohydrin synthesis. elsevierpure.com

Chiral Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis using chiral tetraalkylammonium salts or other chiral catalysts represents a promising strategy for the hydrocyanation of aldehydes. google.com While this has been reported for other systems, a focused effort to develop and optimize a phase-transfer catalytic system specifically for the asymmetric synthesis of this compound could yield a highly efficient and scalable industrial process. google.comgoogle.com

Table 1: Potential Catalytic Systems for Future Investigation

| Catalyst Class | Specific Example/Concept | Potential Advantage | Relevant Research Area |

| Peptide Catalysts | (Leu-Leu-Xaa)n sequences | High enantioselectivity via defined secondary structures | Asymmetric Synthesis |

| Advanced Organocatalysts | 4-Siloxyproline derivatives | Increased catalytic activity and wider substrate scope | Asymmetric Synthesis |

| Phase-Transfer Catalysts | Chiral Cinchona alkaloid derivatives | Scalability, operational simplicity | Asymmetric Synthesis |

| Biocatalysts | Engineered (S)-hydroxynitrile lyase | Green chemistry, high stereospecificity | Synthetic Methodologies |

Advanced Mechanistic Insights via Combined Computational and Experimental Approaches

A profound understanding of reaction mechanisms is essential for the rational design of better catalysts and reaction conditions. Future research should leverage the synergy between computational modeling and experimental studies.

Computational Fluid Dynamics (CFD) for Flow Synthesis: For the development of flow chemistry processes, CFD modeling can predict flow patterns, mixing efficiency, and temperature gradients within microreactors, accelerating the optimization of reaction conditions.